4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline
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Overview
Description
“4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” is a chemical compound with the molecular formula C11H13N3. It has a molecular weight of 187.24 .
Molecular Structure Analysis
The molecular structure of “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” can be analyzed using various spectroscopic techniques. For instance, UV spectroscopic studies along with HOMO, LUMO analysis have been used to elucidate information regarding charge transfer within the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” are not available, related compounds have been involved in various reactions. For example, solvothermal reactions of a similar compound with late transition metal ions resulted in the isolation of coordination compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” include a density of 1.1±0.1 g/cm3, a boiling point of 338.2±30.0 °C at 760 mmHg, and a flash point of 158.3±24.6 °C .Scientific Research Applications
Polymerization Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline and its derivatives have been utilized in polymerization processes. Specifically, complexes containing N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylaniline derivatives were used for the polymerization of methyl methacrylate (MMA) and rac-lactide (rac-LA). These compounds were found to be effective in yielding polymers like poly(methylmethacrylate) (PMMA) and polylactide (PLA) with high molecular weights and good number-average molecular weights, respectively. The study suggests that the presence of a methyl group in the pyrazole ring moiety significantly influences the activity of Co(II) complexes in MMA polymerization and the stereoselectivity of the Co(II) initiators in the ROP of rac-LA (Shin, Nayab, & Lee, 2018).
Crystallography and Structural Analysis
The structural characteristics of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline derivatives have been extensively studied. For instance, isostructural thiazoles containing this compound were synthesized and characterized through single-crystal diffraction. These compounds exhibit a planar molecular structure with specific orientation of fluorophenyl groups. This structural information is crucial for understanding the molecular interactions and properties of these compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Corrosion Inhibition Analysis
Density Functional Theory (DFT) studies have been conducted on bipyrazole derivatives, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, to analyze their potential as corrosion inhibitors. These studies relate the efficiencies of these inhibitors and their global chemical reactivity to parameters like EHOMO, ELUMO, gap energy, and other parameters. This analysis helps in understanding the protective capabilities of these compounds against corrosion, making them potentially useful in various industrial applications (Wang et al., 2006).
Medicinal Chemistry and Pharmacological Studies
Although the request was to exclude drug use and dosage, it is worth noting that this compound and its derivatives have been explored in medicinal chemistry for their pharmacological properties. For instance, some derivatives demonstrated notable antibacterial and DNA photocleavage activity, highlighting their potential in medicinal and biochemical research (Sharma et al., 2020).
Material Science and Ligand Design
In material science, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline derivatives have been used to design ligands for metallomacrocyclic complexes, such as palladium(II) complexes. These complexes have been characterized, and their formation and stability in different solvents have been studied, providing valuable insights into the design of novel materials with specific properties (Guerrero et al., 2008).
Future Directions
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-7-5-8(2)15(14-7)11-4-3-9(13)6-10(11)12/h3-6H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMUJVAHUCSAPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)N)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline | |
CAS RN |
1006468-57-0 |
Source
|
Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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